4-Chlorobenzaldehyde-2,3,5,6-d4 (CAS 62285-59-0) is a highly enriched (>98 atom % D) stable isotope-labeled building block essential for the synthesis of deuterated active pharmaceutical ingredients (APIs), agrochemicals, and analytical internal standards. As a core aromatic aldehyde featuring a para-substituted chlorine atom and complete deuteration at the 2, 3, 5, and 6 positions, it provides a precise +4 Da mass shift compared to its unlabeled counterpart . This compound is primarily procured by analytical laboratories and pharmaceutical manufacturers to synthesize downstream deuterated reference materials (such as Baclofen-d4 or Paclobutrazol-d4) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantitation, where isotopic purity and defined mass offsets are critical for avoiding cross-talk with natural isotopic abundances .
Substituting 4-Chlorobenzaldehyde-2,3,5,6-d4 with partially deuterated analogs (e.g., d1 or d2 variants) or alternative deuterated benzaldehydes fundamentally compromises quantitative mass spectrometry workflows. The natural abundance of the 37Cl isotope generates a significant M+2 peak—approximately 32% the intensity of the monoisotopic mass—in any chlorine-containing derivative [1]. If a d2-labeled internal standard is used, its monoisotopic mass (+2.012 Da) overlaps directly with the M+2 peak (+1.997 Da) of the unlabeled analyte, causing severe isotopic interference that standard triple quadrupole instruments cannot resolve. The specific d4 labeling guarantees a +4 Da mass shift, safely clearing the M+2 interference window and ensuring strict signal isolation during high-sensitivity pharmacokinetic monitoring [2].
In quantitative LC-MS/MS workflows, internal standards must be free from interference caused by the natural isotopic distribution of the target analyte. Unlabeled 4-chlorobenzaldehyde derivatives exhibit a strong M+2 peak at +1.997 Da due to the ~32% natural abundance of 37Cl. If a d2-labeled analog (+2.012 Da) is used, standard triple quadrupole mass spectrometers cannot resolve the 0.015 Da difference, causing severe isotopic overlap. Using 4-Chlorobenzaldehyde-2,3,5,6-d4 provides a monoisotopic mass shift of +4.025 Da, cleanly separating the internal standard signal from the analyte's M+2 isotopic envelope . This +4 Da shift ensures a cross-talk level of <0.1%, compared to >30% interference if a d2-labeled analog were utilized.
| Evidence Dimension | Isotopic cross-talk / Mass isolation |
| Target Compound Data | +4 Da mass shift (cross-talk <0.1%) |
| Comparator Or Baseline | d2-labeled analog (+2 Da mass shift) |
| Quantified Difference | >300-fold reduction in isotopic interference from the 37Cl M+2 peak |
| Conditions | LC-MS/MS Multiple Reaction Monitoring (MRM) of chlorinated derivatives |
Procuring the d4 variant is mandatory for chlorinated internal standards to prevent quantitative errors caused by 37Cl isotopic overlap.
The synthesis of complex APIs from 4-chlorobenzaldehyde often requires rigorous structural verification of intermediates. Unlabeled 4-chlorobenzaldehyde presents a strongly coupled AA'BB' multiplet in the 1H NMR aromatic region (7.4–7.9 ppm), which frequently obscures the signals of newly introduced functional groups during downstream coupling or condensation reactions . 4-Chlorobenzaldehyde-2,3,5,6-d4 is essentially 'NMR silent' in the aromatic proton region, leaving only the distinct aldehyde proton singlet at ~9.9 ppm. This >98% reduction in aromatic proton background allows chemists to cleanly integrate and monitor the formation of adjacent aliphatic or heterocyclic protons during multi-step syntheses without spectral deconvolution[1].
| Evidence Dimension | Aromatic region 1H NMR signal complexity |
| Target Compound Data | >98% attenuation of aromatic signals (NMR silent at 7.4-7.9 ppm) |
| Comparator Or Baseline | Unlabeled 4-chlorobenzaldehyde (Complex AA'BB' multiplet) |
| Quantified Difference | Near-complete elimination of aromatic proton overlap |
| Conditions | 1H NMR spectroscopy (400 MHz, CDCl3) |
Simplifies structural confirmation and purity assessment of downstream synthetic intermediates, accelerating R&D workflows.
When evaluating the metabolic liability of chlorinated aromatic rings in drug discovery, the ortho and meta positions relative to the chlorine atom can be susceptible to cytochrome P450-mediated arene oxide formation. By utilizing 4-Chlorobenzaldehyde-2,3,5,6-d4 as a precursor, researchers can synthesize fully ring-deuterated drug candidates. The substitution of C-H bonds with stronger C-D bonds introduces a primary kinetic isotope effect (KIE)[1]. This can reduce the rate of aromatic hydroxylation by a factor of 2 to 5 compared to the unlabeled baseline, allowing researchers to pinpoint specific metabolic soft spots during in vitro liver microsome assays .
| Evidence Dimension | Rate of CYP450-mediated aromatic hydroxylation |
| Target Compound Data | KIE of 2.0 - 5.0 (reduced metabolism at 2,3,5,6 positions) |
| Comparator Or Baseline | Unlabeled 4-chlorobenzaldehyde derivatives |
| Quantified Difference | 2 to 5-fold decrease in site-specific clearance rates |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Enables DMPK scientists to definitively identify and potentially block metabolic liabilities on the chlorophenyl ring of novel drug candidates.
Directly utilizing the +4 Da mass shift to synthesize deuterated reference materials (e.g., Baclofen-d4, Paclobutrazol-d4) for clinical diagnostics, forensic toxicology, and food safety testing, ensuring zero cross-talk with the 37Cl M+2 peak.
Employing the d4-labeled ring to track atom economy, oxidative addition rates, and kinetic isotope effects during palladium- or nickel-catalyzed cross-coupling reactions involving the formyl or chloro groups .
Serving as a foundational building block for next-generation deuterated drugs where the chlorophenyl moiety is retained, leveraging the C-D bonds to improve pharmacokinetic half-life and reduce toxic metabolite formation [1].
Irritant